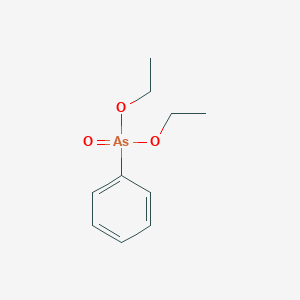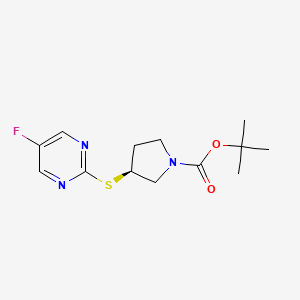![molecular formula C9H19ClN2O B13976180 1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride CAS No. 173336-68-0](/img/structure/B13976180.png)
1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride is a chemical compound with the molecular formula C8H17ClN2O. It is a piperidine derivative that has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride typically involves the reaction of piperidine with ethyl chloroacetate, followed by the introduction of an aminoethyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Aminoethyl)-4-piperidinol
- 1-(3-Aminopropyl)piperidin-4-ol
- 1-(2-Aminoethyl)-2-piperidinone hydrobromide
Uniqueness
1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its piperidine ring and aminoethyl group make it a versatile compound for various synthetic and research applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
173336-68-0 |
|---|---|
Formule moléculaire |
C9H19ClN2O |
Poids moléculaire |
206.71 g/mol |
Nom IUPAC |
1-[4-(2-aminoethyl)piperidin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-8(12)11-6-3-9(2-5-10)4-7-11;/h9H,2-7,10H2,1H3;1H |
Clé InChI |
NIPKKBJDKYXZMH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC(CC1)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


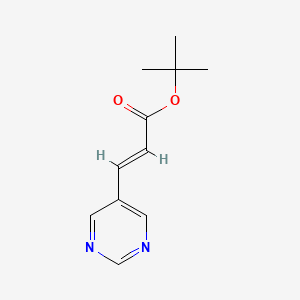

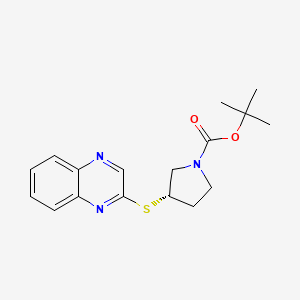
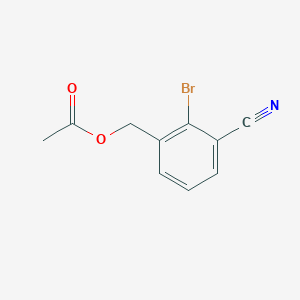
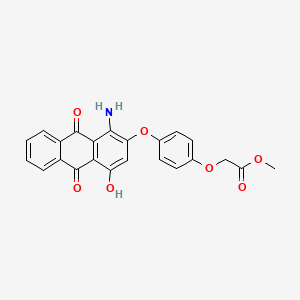

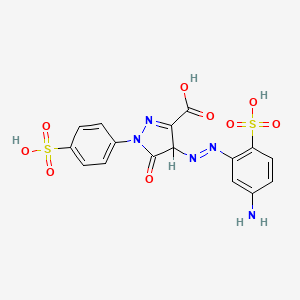

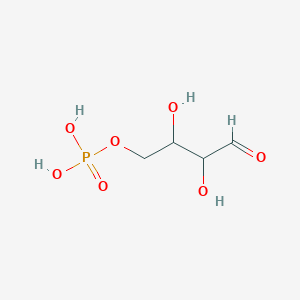

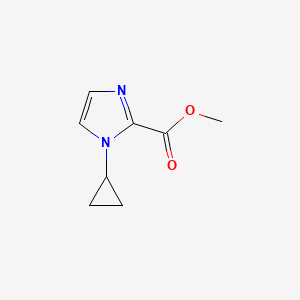
![(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13976184.png)
